molecular formula C27H22Cl2N2O B2771429 1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime CAS No. 338979-03-6

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime

Cat. No.: B2771429
CAS No.: 338979-03-6
M. Wt: 461.39
InChI Key: MACMXTJCKURBHM-JVCXMKTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C27H22Cl2N2O and its molecular weight is 461.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-1-(3-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N2O/c28-21-14-12-19(13-15-21)18-32-30-25-10-5-11-26-24(25)17-27(20-6-2-1-3-7-20)31(26)23-9-4-8-22(29)16-23/h1-4,6-9,12-17H,5,10-11,18H2/b30-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACMXTJCKURBHM-JVCXMKTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime (CAS No. 338979-03-6) is a complex organic compound notable for its diverse biological activities. Its molecular formula is C27H22Cl2N2O, with a molecular weight of 461.38 g/mol. The compound features a tetrahydroindole framework and oxime functionality, which contribute to its potential pharmacological effects.

Chemical Structure and Properties

The structure of this compound includes both chlorophenyl and oxime groups. These structural elements are crucial for its reactivity and biological activity.

PropertyValue
Molecular FormulaC27H22Cl2N2O
Molecular Weight461.38 g/mol
CAS Number338979-03-6

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

1. Antibacterial Activity
Indole derivatives have shown promising antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

2. Antiviral Activity
These compounds have also been identified as having antiviral properties. Specific mechanisms of action are still under investigation.

3. Anti-inflammatory Activity
The compound is believed to possess anti-inflammatory effects which could be beneficial in treating inflammatory diseases.

4. Anticancer Potential
Indole derivatives have been studied for their potential in cancer treatment. The unique structure of this compound may enhance its efficacy against certain cancer types.

5. Anti-HIV Activity
Some studies indicate that indole derivatives can exhibit anti-HIV activity, suggesting potential therapeutic applications in HIV treatment.

6. Antioxidant Activity
The antioxidant properties of this compound may help in mitigating oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with various biological targets. Interaction studies focus on its binding affinity to receptors and enzymes involved in disease pathways.

Case Studies

Recent studies have explored the pharmacological effects of this compound:

  • Study on Antibacterial Activity : A study demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a new antibacterial agent.
  • Anticancer Research : In vitro studies showed that the compound induced apoptosis in cancer cell lines, suggesting mechanisms that may lead to its use in cancer therapy.
  • Anti-inflammatory Effects : Animal models have indicated reductions in inflammatory markers following treatment with this compound, supporting its potential use in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.